Quercetin 3-O-malonylglucoside

Cardiovascular Research Atherosclerosis LDL Oxidation

Why choose Quercetin 3-O-malonylglucoside (Q3MG) over generic quercetin? The malonyl group at the 6″-position of the glucose moiety fundamentally alters its bioactivity profile. Unlike quercetin aglycone, Q3MG functions as a ghrelin mimetic, exerts strict NOS-dependent vasodilation, and demonstrates significant antiatherogenic protection in vivo. Generic substitution cannot replicate these unique mechanisms. For research on atherosclerosis, ghrelin pathways, or NO-mediated vascular relaxation, Q3MG is the evidence-based choice. Available in ≥98% purity with reliable global shipping.

Molecular Formula C24H22O15
Molecular Weight 550.4 g/mol
CAS No. 96862-01-0
Cat. No. B1231007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin 3-O-malonylglucoside
CAS96862-01-0
Molecular FormulaC24H22O15
Molecular Weight550.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O
InChIInChI=1S/C24H22O15/c25-9-4-12(28)17-13(5-9)37-22(8-1-2-10(26)11(27)3-8)23(19(17)33)39-24-21(35)20(34)18(32)14(38-24)7-36-16(31)6-15(29)30/h1-5,14,18,20-21,24-28,32,34-35H,6-7H2,(H,29,30)/t14-,18-,20+,21-,24+/m1/s1
InChIKeyNBQPHANHNTWDML-UJKBSQBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quercetin 3-O-Malonylglucoside (CAS 96862-01-0): A Specialized Flavonoid with Unique Biological Activity for Scientific Research


Quercetin 3-O-malonylglucoside (Q3MG) is a naturally occurring flavonol glycoside and a quercetin O-glucoside derivative, distinguished by the esterification of a malonyl group at the 6″-position of the glucose moiety . This compound is found in various plants, including mulberry leaves (*Morus alba*), the fruit peel of *Sicana odorifera*, *Rubus glaucus*, and *Smyrnium olusatrum* . As a conjugate of quercetin, it belongs to the class of flavonoid-3-O-glycosides and is characterized by its function as a mitochondrial ATPase and phosphodiesterase inhibitor, with additional activity against PI3-kinase .

Why Quercetin 3-O-Malonylglucoside (96862-01-0) Cannot Be Substituted with Generic Quercetin or Simple Glycosides


The malonylation of quercetin-3-O-glucoside to form Q3MG profoundly alters its physicochemical properties and biological performance. This single structural modification is not a passive decoration; it fundamentally changes the molecule's interaction with biological systems. Unlike quercetin aglycone or simpler glucosides, the malonyl group confers distinct solubility characteristics, enhances stability, and critically, imparts unique bioactivities that are absent in non-malonylated analogs . Consequently, generic substitution with quercetin or other quercetin glycosides will not replicate the specific in vivo effects, such as the observed antiatherogenic protection or the functional ghrelin-mimetic activity, which are uniquely associated with the malonylglucoside moiety [1].

Quantitative Evidence for Selecting Quercetin 3-O-Malonylglucoside (CAS 96862-01-0) Over Its Analogs


Q3MG Confers Antiatherogenic Protection In Vivo, Unlike Quercetin Aglycone

In an LDL receptor-deficient (LDLR-/-) mouse model of atherosclerosis, dietary supplementation with 0.05% Q3MG (w/w) for 8 weeks resulted in a 44.3% prolongation of the LDL oxidation lag phase and a 52% reduction in atherosclerotic lesion area compared to control [1]. In stark contrast, the same dose of quercetin aglycone provided no protective effect against LDL oxidation or lesion formation in the identical model [1].

Cardiovascular Research Atherosclerosis LDL Oxidation

Q3MG Acts as a Functional Ghrelin Analog, a Novel Bioactivity Not Observed with Simple Glucosides

Quercetin 3-O-malonylglucoside was identified as a functional analog of the peptide hormone ghrelin, capable of increasing growth hormone secretion from rat anterior pituitary cells [1]. Molecular modeling studies demonstrated that Q3MG can enter and interact with the ghrelin receptor, with theoretical calculations showing its interaction strength is similar to emoghrelin, another known non-peptidyl ghrelin analog [1]. This specific receptor-mediated activity is not a reported feature of quercetin aglycone or its simpler glucosides.

Endocrinology Anti-Aging Ghrelin Mimetic

Q3MG Exhibits a Unique Enzymatic Inhibition Profile: Mitochondrial ATPase and Phosphodiesterase

Quercetin 3-O-malonylglucoside is characterized as a dual inhibitor of mitochondrial ATPase and phosphodiesterase, and it also inhibits PI3-kinase activity while mildly inhibiting PIP kinase . While quercetin aglycone is known to affect mitochondrial function and ATPases, the specific profile of Q3MG, including its phosphodiesterase and PI3-kinase inhibition, is a distinct biochemical signature. This unique multi-target profile differentiates it from quercetin aglycone, which does not share the same pattern of enzyme inhibition.

Enzymology Cell Signaling Mitochondrial Biology

Vasodilatory Mechanism of Q3MG is Endothelium- and NOS-Dependent, Distinct from Aglycone

A 2025 study in *Molecules* demonstrated that the vasodilator effect of Q3MG on resistance vessels from hypertensive rats was completely blocked by removal of the endothelium or by inhibition of nitric oxide synthase (NOS) with L-NAME [1]. This indicates that Q3MG's mechanism of action is strictly endothelium-dependent and mediated by the NO pathway. In contrast, quercetin aglycone has been shown to induce vasorelaxation through both endothelium-dependent and endothelium-independent mechanisms [1], highlighting a key difference in their pharmacological profiles.

Cardiovascular Pharmacology Vascular Biology Hypertension

Strategic Research and Industrial Applications for Quercetin 3-O-Malonylglucoside (CAS 96862-01-0)


Investigating Endothelium-Dependent Vasodilation and Nitric Oxide Signaling

Given Q3MG's strict endothelium- and NOS-dependent vasodilatory mechanism, it serves as an ideal tool compound for dissecting pathways of NO-mediated vascular relaxation, particularly in models of hypertension. Its use ensures that observed effects are specifically tied to this pathway, unlike quercetin aglycone which activates multiple redundant mechanisms.

Studying Ghrelin Receptor Agonism and Growth Hormone Regulation

Q3MG's confirmed role as a functional ghrelin analog makes it a critical reagent for research into ghrelin-associated pathways, including appetite regulation, energy homeostasis, and anti-aging. This activity is unique among common quercetin derivatives and positions Q3MG as a lead-like molecule for developing non-peptidyl ghrelin mimetics.

Evaluating Antiatherogenic Potential and LDL Oxidative Modification

For research on atherosclerosis and cardiovascular protection, Q3MG is a superior choice over quercetin. Its demonstrated ability to significantly reduce atherosclerotic lesion formation in vivo, where quercetin aglycone fails, provides a clear, evidence-based rationale for its use in studies focused on preventing LDL oxidation and subsequent plaque development.

Probing Mitochondrial ATPase, Phosphodiesterase, and PI3-Kinase Interplay

Researchers investigating the interconnected roles of mitochondrial ATPases, phosphodiesterases, and the PI3-kinase/Akt pathway will find Q3MG to be a valuable multi-target probe. Its distinct inhibition profile offers a unique chemical tool to perturb and study these signaling nodes simultaneously, which is not possible with more selective or simpler flavonoid tools.

Technical Documentation Hub

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